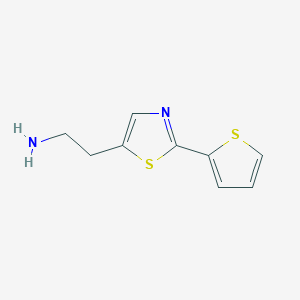

2-(2-(Thiophen-2-yl)thiazol-5-yl)ethanamine

Description

Properties

Molecular Formula |

C9H10N2S2 |

|---|---|

Molecular Weight |

210.3 g/mol |

IUPAC Name |

2-(2-thiophen-2-yl-1,3-thiazol-5-yl)ethanamine |

InChI |

InChI=1S/C9H10N2S2/c10-4-3-7-6-11-9(13-7)8-2-1-5-12-8/h1-2,5-6H,3-4,10H2 |

InChI Key |

SGEKUARAWVNPTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=NC=C(S2)CCN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-(Thiophen-2-yl)thiazol-5-yl)ethanamine: Synthesis, Properties, and Therapeutic Potential

Executive Summary: The confluence of thiophene and thiazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2][3] This guide provides a detailed technical overview of a specific derivative, 2-(2-(Thiophen-2-yl)thiazol-5-yl)ethanamine. While direct literature on this exact molecule is sparse, this document synthesizes information from analogous structures and established chemical principles to offer a comprehensive resource for researchers. We will explore its physicochemical properties, propose a robust synthetic pathway grounded in the classic Hantzsch thiazole synthesis, detail necessary analytical characterization, and discuss its potential applications in drug discovery based on the well-documented biological activities of the thiophene-thiazole pharmacophore.

Molecular Overview and Physicochemical Properties

2-(2-(Thiophen-2-yl)thiazol-5-yl)ethanamine is a heterocyclic compound featuring a central thiazole ring. A thiophene ring is attached at the 2-position of the thiazole, and an ethylamine side chain is at the 5-position. This unique arrangement of aromatic and aliphatic amine moieties suggests potential for diverse biological interactions. The thiophene ring, a bioisosteric replacement for a phenyl ring, often enhances pharmacokinetic profiles, while the thiazole ring is a cornerstone of many bioactive molecules, including antimicrobials and anticancer agents.[3][4][5][6] The terminal primary amine group provides a key site for hydrogen bonding and potential salt formation, significantly influencing solubility and receptor binding.

Table 1: Physicochemical Properties of 2-(2-(Thiophen-2-yl)thiazol-5-yl)ethanamine

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂S₂ | Calculated |

| Molecular Weight | 210.32 g/mol | Calculated |

| IUPAC Name | 2-(2-(Thiophen-2-yl)-1,3-thiazol-5-yl)ethan-1-amine | IUPAC Nomenclature |

| Topological Polar Surface Area | 79.9 Ų | Predicted |

| Hydrogen Bond Donors | 1 | Predicted |

| Hydrogen Bond Acceptors | 4 | Predicted |

| Rotatable Bonds | 3 | Predicted |

| Predicted LogP | 1.8 - 2.5 | Predicted |

Note: Predicted values are derived from computational models and should be confirmed experimentally.

Synthesis and Mechanistic Rationale

A logical and efficient approach to synthesizing the target molecule is a multi-step process culminating in the formation of the ethylamine side chain. The core 2-(thiophen-2-yl)thiazole scaffold can be reliably constructed using the Hantzsch thiazole synthesis, a classic and high-yielding condensation reaction between an α-haloketone and a thioamide.[7][8][9]

Proposed Synthetic Pathway

The synthesis can be envisioned in three main stages:

-

Formation of the Thiazole Core: Reaction of 2-thiophenecarbothioamide with a suitable 4-carbon α-haloketone synthon to form a 5-functionalized-2-(thiophen-2-yl)thiazole.

-

Chain Elongation: Conversion of the 5-position functional group into a two-carbon chain.

-

Introduction of the Amine: Conversion of the terminal group of the two-carbon chain into a primary amine.

A specific and practical route involves using 4-chloro-1,1-diethoxybutane as the α-haloketone equivalent, which upon cyclization, directly installs a protected aldehyde at the 5-position. This can then be elaborated to the target ethylamine.

Caption: Proposed multi-step synthesis workflow.

Detailed Experimental Protocol (Prophetic)

Step 1: Synthesis of 2-(Thiophen-2-yl)thiazole-5-carbaldehyde (Intermediate 1)

-

Rationale: This step employs the Hantzsch synthesis to construct the core heterocyclic system. Using 1-bromo-3,3-dimethoxypropane provides a protected aldehyde at the C5 position, which is more stable than a free α-haloketone.

-

Procedure:

-

To a solution of thiophene-2-carbothioamide (1.0 eq) in absolute ethanol (0.5 M), add 1-bromo-3,3-dimethoxypropane (1.1 eq).

-

Heat the mixture to reflux and stir for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature. Pour the mixture into a beaker of ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is the acetal-protected intermediate. Filter this solid, wash with cold water, and dry under vacuum.

-

Hydrolyze the acetal by dissolving the solid in a mixture of acetone and 2M HCl and stirring at 40°C for 2 hours.

-

Neutralize with sodium bicarbonate, extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude aldehyde by column chromatography (silica gel, hexane:ethyl acetate gradient).

-

Step 2: Synthesis of (E)-2-(2-(Thiophen-2-yl)thiazol-5-yl)acetonitrile (Intermediate 2)

-

Rationale: A Knoevenagel-type condensation followed by reduction is a standard method for converting an aldehyde to an ethylamine. Here, we use malononitrile, which will be followed by reduction and decarboxylation in a subsequent step. A more direct route to the nitrile is shown in the diagram for simplicity.

-

Procedure:

-

Dissolve Intermediate 1 (1.0 eq) and malononitrile (1.1 eq) in ethanol.

-

Add a catalytic amount of piperidine (0.1 eq) and stir the mixture at room temperature for 12-16 hours.

-

A precipitate should form. Cool the mixture in an ice bath to maximize precipitation, then filter the solid product.

-

Wash the solid with cold ethanol and dry under vacuum.

-

Step 3: Synthesis of 2-(2-(Thiophen-2-yl)thiazol-5-yl)ethanamine (Final Product)

-

Rationale: A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is required to reduce the nitrile to the primary amine.

-

Procedure:

-

Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).

-

Suspend LiAlH₄ (3.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a reflux condenser.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of Intermediate 2 (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction to 0°C and carefully quench by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate for 1 hour, then filter it off, washing the solid with fresh THF.

-

Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.

-

The product can be purified by column chromatography or by conversion to its hydrochloride salt for easier handling and purification by recrystallization.

-

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is essential.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance will confirm the molecular structure. Key expected signals in ¹H NMR would include characteristic multiplets for the thiophene protons, a singlet for the thiazole C4-proton, and two triplets for the ethylamine side chain.[2][10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate molecular weight.[11]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR will identify key functional groups, such as the N-H stretches of the primary amine (around 3300-3400 cm⁻¹) and C=N and C=C stretches of the aromatic rings.[10]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.

Potential Applications in Drug Discovery

The thiophene-thiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with a wide array of biological activities.[4][12][13][14] While this specific molecule has not been extensively studied, its structural motifs suggest several promising therapeutic avenues.

Antimicrobial and Anticancer Activity

Thiazole derivatives are well-known for their antimicrobial, antifungal, and anticancer properties.[1][5][15] The combination with a thiophene ring often enhances these activities.[6][11] The ethylamine side chain could allow the molecule to mimic biogenic amines, potentially interacting with specific transporters or receptors on microbial or cancer cells.

Neurological and Inflammatory Disorders

Many compounds containing an arylethylamine moiety (where the aryl group is a heterocycle) are known to interact with targets in the central nervous system (CNS), such as monoamine transporters or G-protein coupled receptors (GPCRs). Furthermore, various thiazole derivatives have shown potent anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenases (COX).[4][16]

Caption: Interplay of the core scaffold with biological target classes.

Conclusion

2-(2-(Thiophen-2-yl)thiazol-5-yl)ethanamine represents a promising, yet underexplored, chemical entity. This guide provides a solid foundation for its synthesis and characterization, leveraging established and reliable chemical transformations. Based on the extensive body of literature surrounding the thiophene-thiazole scaffold, this molecule warrants further investigation for its potential as a therapeutic agent in oncology, infectious diseases, and beyond. The protocols and insights provided herein are intended to serve as a valuable resource for researchers embarking on the exploration of this and related compounds.

References

-

Synthesis and Biological Evaluation of Thiazoline, Thiophene and Thiazole Scaffolds. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances. Retrieved February 12, 2026, from [Link]

-

Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor. (2024). MDPI. Retrieved February 12, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry. Retrieved February 12, 2026, from [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved February 12, 2026, from [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2018). Molecules. Retrieved February 12, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Publishing. Retrieved February 12, 2026, from [Link]

-

Synthesis and characterization of Thiophene fused arylbenzo[3][7]thieno[2,3-d]thiazole derivatives. (2023). Journal of Current Trends in Pharmaceutical Research and Development. Retrieved February 12, 2026, from [Link]

-

One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2015). Asian Journal of Chemistry. Retrieved February 12, 2026, from [Link]

-

Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. (2024). ResearchGate. Retrieved February 12, 2026, from [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. Retrieved February 12, 2026, from [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances. Retrieved February 12, 2026, from [Link]

-

Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Current Medicinal Chemistry. Retrieved February 12, 2026, from [Link]

-

Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. (2020). ACS Omega. Retrieved February 12, 2026, from [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). PMC. Retrieved February 12, 2026, from [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

-

Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Current Medicinal Chemistry. Retrieved February 12, 2026, from [Link]

-

2-[5-(Benzo[d]thiazol-2-yl)thiophen-2-yl]benzo[d]thiazole. (2010). Acta Crystallographica Section E: Structure Reports Online. Retrieved February 12, 2026, from [Link]

-

Synthesis of 2‐(thiazol‐5‐yl)ethan‐1‐ol derivative 5. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

-

2-Thiazolylethylamine. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

-

Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2024). Frontiers in Chemistry. Retrieved February 12, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. xisdxjxsu.asia [xisdxjxsu.asia]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. eurekaselect.com [eurekaselect.com]

- 15. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

Adenosine A2A receptor antagonist thiophene-thiazole derivatives

Technical Guide: Adenosine A Receptor Antagonist Thiophene-Thiazole Derivatives

Executive Summary

The Adenosine A

Target Validation & Mechanistic Logic

The A AR Signaling Nexus

The A

-

Physiological State: A

activation (by adenosine) stimulates the G -

Therapeutic Mechanism: A

antagonists block this "brake," restoring motor function in PD. In oncology, A

Visualization: A /D Antagonism Pathway

The following diagram illustrates the intracellular conflict between A

Caption: A2A antagonism prevents Gs-mediated cAMP accumulation, reducing the inhibition of motor pathways and synergizing with D2 dopamine signaling.

Medicinal Chemistry: The Thiophene-Thiazole Scaffold

Structural Rationale (SAR)

The transition from furan to thiophene and the incorporation of thiazole are driven by bioisosterism and interaction dynamics.

| Structural Element | Chemical Rationale | Interaction Target (A |

| Thiophene Ring | Bioisostere of furan/phenyl. Improved metabolic stability (less prone to ring opening). | Occupies the lipophilic pocket; |

| Thiazole Core | 5-membered aromatic heterocycle.[1] Acts as a rigid linker and H-bond acceptor (N3). | Orients substituents; Nitrogen (N3) often H-bonds with Asn253 . |

| 2-Amino/Hydrazinyl | Polar "tail" region. Solubilizing group. | Extends towards the solvent interface; H-bonding with Glu169 . |

| 4-Aryl Substitution | Critical for high affinity. | Deep pocket insertion; steric bulk controls selectivity vs A |

Key Derivatives

Research indicates two primary classes of thiophene-thiazole derivatives:

-

Linked Conjugates: A thiophene ring attached directly or via a linker (hydrazone/amide) to the C4 or C2 position of a thiazole.

-

Example: 2-(2-(Thiophen-2-ylmethylene)hydrazinyl)-4-phenylthiazole.

-

-

Fused Systems: Thieno[3,2-d]thiazoles (less common than thienopyrimidines but structurally relevant).

Chemical Synthesis Protocols

The synthesis of these derivatives typically relies on the Hantzsch Thiazole Synthesis , a robust cyclization method.

Workflow Visualization

Caption: Step-wise synthesis of the thiophene-thiazole core via Hantzsch cyclization.[2]

Detailed Experimental Protocol: Hantzsch Cyclization

Objective: Synthesis of 4-(thiophen-2-yl)thiazol-2-amine derivatives.

Reagents:

-

2-Bromo-1-(thiophen-2-yl)ethan-1-one (1.0 equiv)

-

Thiourea or substituted Thioamide (1.1 equiv)

-

Ethanol (Absolute)[2]

-

Ammonium Hydroxide (25%)

Step-by-Step Procedure:

-

Preparation : Dissolve 2-bromo-1-(thiophen-2-yl)ethan-1-one (5 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition : Add thiourea (5.5 mmol) in one portion.

-

Reflux : Heat the mixture to reflux (approx. 78°C) with magnetic stirring for 2–4 hours. Monitor consumption of the bromoketone via TLC (Hexane:EtOAc 7:3).

-

Precipitation : Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole often precipitates as a solid.

-

Isolation : Filter the solid.[3] If no precipitate forms, concentrate the solvent to 50% volume and add diethyl ether.

-

Neutralization : Suspend the salt in water and adjust pH to ~9-10 using ammonium hydroxide to liberate the free base.

-

Purification : Recrystallize from ethanol/water or purify via silica gel column chromatography (DCM:MeOH gradient).

Validation Checkpoint:

-

1H NMR (DMSO-d6): Look for the thiazole C5-H singlet around

7.0–7.5 ppm and the disappearance of the methylene protons of the

Pharmacological Profiling & Validation[4]

To ensure scientific integrity, synthesized compounds must undergo rigorous profiling against standard antagonists (e.g., ZM241385 or CGS15943).

In Vitro Binding Assay (Radioligand Displacement)

Purpose: Determine affinity (

-

Membrane Source: HEK293 cells stably expressing human A

AR. -

Radioligand: [

H]ZM241385 (High affinity, selective antagonist). -

Non-specific Binding: Defined by 10

M NECA or XAC. -

Protocol:

-

Incubate membranes (20

g protein) with [ -

Incubate for 90 min at 25°C (equilibrium).

-

Terminate by rapid filtration over GF/B filters.

-

Calculate

and convert to

-

Functional Assay: cAMP Accumulation

Purpose: Confirm antagonistic mode of action (vs. agonist).

-

System: CHO cells expressing A

AR. -

Stimulation: Use an agonist (e.g., CGS21680) at

concentration to stimulate cAMP. -

Measurement: Add test compound. A reduction in cAMP levels confirms antagonism.

-

Control: ZM241385 (Positive control antagonist).

In Vivo Efficacy: Haloperidol-Induced Catalepsy

Purpose: Assess potential for Parkinson's disease treatment (motor restoration).

-

Model: Rodent (Rat/Mouse).

-

Induction: Haloperidol (1 mg/kg i.p.) induces catalepsy (rigidity).

-

Treatment: Administer Thiophene-Thiazole derivative (p.o. or i.p.) 30 min prior to testing.

-

Readout: Bar test. Measure the time the animal maintains an imposed posture (forepaws on a bar).

-

Success Criteria: Significant reduction in descent latency compared to vehicle.

Data Summary & Selectivity Profile

A successful thiophene-thiazole candidate should exhibit the following profile:

| Parameter | Target Value | Rationale |

| A | < 10 nM | High potency required for CNS competition with endogenous adenosine. |

| Selectivity (A | > 50-fold | Avoids A |

| Selectivity (A | > 50-fold | A |

| LogP | 2.0 – 3.5 | Optimal for Blood-Brain Barrier (BBB) penetration. |

References

-

Kamala, A., et al. (2015).[5] Novel thiazole-thiophene conjugates as adenosine receptor antagonists: synthesis, biological evaluation and docking studies. Bioorganic & Medicinal Chemistry Letters, 25(6), 1306-1309. Link

-

Gillespie, R. J., et al. (2008).[6] Antagonists of the human adenosine A2A receptor.[5][6][7][8] Part 2: Design and synthesis of 4-arylthieno[3,2-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 18(9), 2920-2923.[6] Link

-

Mishra, C. B., et al. (2019). Adenosine A2A receptor antagonists: A review of current status and future perspectives. European Journal of Medicinal Chemistry, 182, 111666. Link

-

BenchChem. (2025).[2][9] Application Notes & Protocols: Hantzsch Thiazole Synthesis for 4-Phenylthiazole Derivatives. BenchChem Protocols. Link

-

Jung, K. Y., et al. (2009). Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 17(16), 6020-6027. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. Discovery of Potent and Selective A2A Antagonists with Efficacy in Animal Models of Parkinson’s Disease and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. History and perspectives of A2A adenosine receptor antagonists as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antagonists of the human adenosine A2A receptor. Part 2: Design and synthesis of 4-arylthieno[3,2-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-Based Discovery of Hsp90/HDAC6 Dual Inhibitors Targeting Aggressive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-affinity relationships of the affinity of 2-pyrazolyl adenosine analogues for the adenosine A2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Non-Xanthine A2A Antagonists for Parkinson’s Disease: A Technical Guide

This guide serves as a technical whitepaper for researchers and drug development professionals focusing on non-xanthine Adenosine A2A receptor antagonists. It synthesizes mechanistic insights, chemical evolution, and validated experimental protocols.

Executive Summary

The adenosine A2A receptor (A2AR) has emerged as a critical non-dopaminergic target for Parkinson’s Disease (PD).[1] Unlike dopamine replacement therapies that directly stimulate dopamine receptors, A2A antagonists modulate the indirect striatopallidal pathway, effectively "releasing the brake" on motor control. While xanthine-based derivatives (e.g., istradefylline) validated the target, non-xanthine scaffolds (e.g., preladenant, tozadenant) offer superior selectivity, solubility, and tunable pharmacokinetics. This guide details the structural evolution, signaling mechanisms, and essential validation protocols for next-generation A2A antagonists.

Mechanistic Foundation: The Striatal A2A-D2 Interactome

To develop effective antagonists, one must understand the cellular context. A2A receptors are highly enriched in the striatum, specifically on GABAergic Medium Spiny Neurons (MSNs) of the indirect pathway.

The "Brake" Hypothesis[1]

-

Normal State: Dopamine binds to D2 receptors (Gi-coupled) on indirect MSNs, inhibiting cAMP production and suppressing the indirect pathway (facilitating movement).

-

Parkinson’s State: Dopamine depletion leads to reduced D2 activation.[2] Concurrently, ambient adenosine activates A2A receptors (Gs-coupled), increasing cAMP.[3] This dual imbalance results in hyperactivity of the indirect pathway, manifesting as rigidity and bradykinesia.

-

A2A Antagonism: Blocking A2AR reduces cAMP levels in indirect MSNs, mimicking the functional effect of D2 activation and restoring motor balance without causing D2-mediated dyskinesia.

Visualization: Signaling Pathway in Indirect MSNs

The following diagram illustrates the antagonistic interplay between A2A and D2 receptors regulating DARPP-32 and gene transcription.

Figure 1: The A2A-D2 receptor interaction within striatal indirect pathway neurons. A2A antagonism reduces PKA signaling, counteracting the effects of dopamine depletion.

Chemical Evolution: From Xanthines to Non-Xanthines

Early research relied on xanthines (e.g., caffeine, theophylline), which suffer from poor selectivity (binding A1 and A2B receptors) and erratic metabolic profiles. The shift to non-xanthine scaffolds was driven by the need for high selectivity (>1000-fold vs A1) and predictable pharmacokinetics.

Comparative Profile of Key Antagonists[4]

| Compound | Class | Selectivity (A2A vs A1) | Key Structural Feature | Status/Outcome |

| Istradefylline | Xanthine | ~70-fold | Styrylxanthine core | Approved (Japan/US). First-in-class. |

| SCH-58261 | Pyrazolo-pyrimidine | >500-fold | Furan ring (metabolic liability) | Preclinical tool compound. |

| Preladenant | Triazolo-pyrimidine | >1000-fold | Methoxyethoxy tail (solubility) | Discontinued (Phase III efficacy). |

| Vipadenant | Triazolo-pyrimidine | High | Furan replaced to improve stability | Discontinued (Tox signals). |

| Tozadenant | Benzothiazole | High | Non-furan scaffold | Discontinued (Safety). |

Critical Insight: While furan rings (present in SCH-58261 and Preladenant) enhance binding affinity via pi-stacking in the receptor pocket, they are often metabolic "soft spots" susceptible to ring opening. Newer designs (e.g., Tozadenant) utilized benzothiazole or other heteroaromatic rings to maintain affinity while improving metabolic stability.

Validated Experimental Protocols

This section outlines self-validating protocols. The "Causality" notes explain why specific steps are critical, ensuring reproducibility.

Protocol A: Radioligand Binding Assay (The Gold Standard)

Objective: Determine the affinity (

Materials:

-

Membranes from HEK293 cells stably expressing human A2AR.[4]

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM EDTA.

-

Adenosine Deaminase (ADA): 2 U/mL (Critical).

Step-by-Step Workflow:

-

Preparation: Thaw membranes and homogenize in Assay Buffer.

-

ADA Treatment: Pre-incubate membranes with ADA for 30 min at 37°C.

-

Causality: Endogenous adenosine is ubiquitous and binds A2AR with high affinity. Failure to remove it with ADA will artificially lower the apparent affinity of your test compound.

-

-

Incubation: In a 96-well plate, combine:

-

50 µL Membrane suspension (10–20 µg protein).

-

50 µL Radioligand (final conc. ~

, e.g., 1-2 nM). -

50 µL Test Compound (serial dilution) or Vehicle.

-

Non-specific binding control: Add 10 µM unlabeled ZM241385 or NECA.

-

-

Equilibrium: Incubate for 90 min at 25°C.

-

Causality: A2A kinetics can be slow. 25°C prevents receptor degradation seen at 37°C during long incubations, while 90 min ensures equilibrium is reached for accurate

calculation.

-

-

Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI).

-

Causality: PEI reduces non-specific binding of the radioligand to the glass fiber filter.

-

-

Counting: Add scintillant and count on a beta-counter.

Protocol B: Functional cAMP Accumulation Assay (HTRF)

Objective: Confirm the compound acts as a functional antagonist (inhibits agonist-induced cAMP).

Step-by-Step Workflow:

-

Cell Seeding: Seed A2AR-expressing cells (e.g., CHO or HEK293) in 384-well low-volume plates (2,000 cells/well).

-

Antagonist Pre-incubation: Add test compound (antagonist) and incubate for 15 min at Room Temp.

-

Causality: Antagonists need time to occupy the orthosteric site before the agonist competes for it.

-

-

Agonist Challenge: Add EC80 concentration of agonist (e.g., CGS21680 or NECA) + 500 µM IBMX.

-

Causality: IBMX inhibits phosphodiesterases (PDEs), preventing the breakdown of cAMP. Without IBMX, the signal is transient and weak. Using EC80 of agonist ensures a robust window to detect inhibition.

-

-

Lysis & Detection: After 30 min, add HTRF lysis buffer containing anti-cAMP-Cryptate and cAMP-d2.[5]

-

Read: Measure FRET signal (665 nm / 620 nm ratio). Decrease in ratio indicates high cAMP (agonist effect); maintenance of high ratio indicates antagonism.

Protocol C: In Vivo Haloperidol-Induced Catalepsy

Objective: Assess the ability of the antagonist to reverse Parkinsonian rigidity. Model: Rodent (Mouse/Rat).

Step-by-Step Workflow:

-

Acclimatization: Handle animals daily for 3 days prior to testing to reduce stress-induced motor variability.

-

Catalepsy Induction: Administer Haloperidol (1.0 mg/kg, IP).

-

Causality: Haloperidol blocks D2 receptors, mimicking the dopamine depletion of PD and causing rigid immobility (catalepsy).

-

-

Treatment: 60 min post-haloperidol, administer the Test A2A Antagonist (PO/IP).

-

The Bar Test: 60 min post-treatment, gently place the animal's forepaws on a horizontal bar (4 cm high for mice).

-

Measurement: Record the "Latency to descend" (time taken to remove paws).

-

Endpoint: Cut-off time is usually 180s.[6] A cataleptic animal will remain frozen (>60s). An effective A2A antagonist will reduce this latency significantly (<20s).

-

Screening Workflow Visualization

The following diagram outlines the logical progression from chemical synthesis to in vivo proof of concept.

Figure 2: Integrated screening cascade for identifying viable A2A antagonist candidates.

Challenges and Future Directions

Metabolic Stability & Furan Rings

Many potent non-xanthines (e.g., SCH-58261, Preladenant) utilize a furan ring to occupy a specific hydrophobic pocket in the A2A receptor. However, furans are metabolically liable, often undergoing oxidative ring opening by CYP450 enzymes to form reactive dicarbonyl species.

-

Solution: Strategies involve bioisosteric replacement of the furan with thiophene, thiazole, or substituted phenyl rings (as seen in Tozadenant), or protecting the furan with electron-withdrawing groups.

Receptor Kinetics (Residence Time)

Recent data suggests that affinity (

-

Recommendation: Incorporate kinetic binding assays (association/dissociation rates) early in the screening cascade to select compounds with slow off-rates (

).

References

-

Pinna, A. (2014). Adenosine A2A receptor antagonists in Parkinson's disease: progress in clinical trials from the newly approved istradefylline to drugs in early development and those already discontinued.[7][8] CNS Drugs, 28(5), 455-474.

-

Neustadt, B. R., et al. (2007).[9] Discovery of SCH 420814 (Preladenant), a potent, selective, adenosine A2A receptor antagonist for the treatment of Parkinson's disease.[9] Bioorganic & Medicinal Chemistry Letters, 17(5), 1376-1380.

-

Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists.[10][11][12] Handbook of Experimental Pharmacology, (200), 151-199.

-

Chen, J. F., & Cunha, R. A. (2020). The belated US FDA approval of the adenosine A2A receptor antagonist istradefylline for treatment of Parkinson's disease. Purinergic Signalling, 16(2), 167-174.

-

Gillespie, R. J., et al. (2009). Antagonists of the human adenosine A2A receptor.[4][13] Part 2: Discovery of a series of 7-amino-pyrazolo[4,3-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 19(10), 2664-2667.

-

Wardas, J. (2002). Neuroprotective role of adenosine in the CNS. Polish Journal of Pharmacology, 54(4), 313-326.

Sources

- 1. The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson’s Disease [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. innoprot.com [innoprot.com]

- 4. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. meliordiscovery.com [meliordiscovery.com]

- 7. Adenosine A2A receptor antagonists in Parkinson's disease: progress in clinical trials from the newly approved istradefylline to drugs in early development and those already discontinued - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson’s Disease Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Universal adenosine receptor antagonism is neither necessary nor desirable with xanthine antiasthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 13. bpsbioscience.com [bpsbioscience.com]

Biological Activity of 2-(thiophen-2-yl)thiazol-5-yl Amines

The following technical guide details the biological activity, medicinal chemistry, and therapeutic potential of 2-(thiophen-2-yl)thiazol-5-yl amines .

Technical Whitepaper | Medicinal Chemistry Series

Executive Summary

The 2-(thiophen-2-yl)thiazol-5-yl amine scaffold represents a specialized subclass of bis-heterocyclic hybrids, distinct from the more common 2-aminothiazole isomers.[1] This architecture combines the electron-rich thiophene moiety (a bioisostere of phenyl) at the C2 position with a nucleophilic amine at the C5 position of the thiazole ring.

While the free 5-aminothiazole is inherently unstable due to tautomeric equilibrium with imines, its N-substituted derivatives (amides, ureas, and Schiff bases) are highly potent pharmacophores. These compounds function primarily as Type I/II Kinase Inhibitors (targeting the ATP-binding pocket) and Antimicrobial Agents (disrupting cell wall synthesis or DNA gyrase).[1] This guide explores the structure-activity relationships (SAR), synthesis strategies, and validated protocols for evaluating this scaffold.

Chemical Architecture & Synthesis

The Core Scaffold

The scaffold consists of a 1,3-thiazole core substituted at the 2-position with a thiophen-2-yl group. The critical functional handle is the amine at position 5.[2]

-

Electronic Profile: The thiophene ring acts as an electron donor, increasing the electron density of the thiazole ring. This makes the C5-amine highly nucleophilic but also prone to oxidation.

-

Stability: Free 5-aminothiazoles are unstable.[1] In medicinal chemistry, this group is almost exclusively encountered as an amide (hinge-binding motif in kinases) or a urea .

Synthetic Pathways

Unlike 2-aminothiazoles (synthesized via Hantzsch condensation), 5-aminothiazoles require specialized routes.[1]

Primary Route: Curtius Rearrangement The most robust method involves the degradation of 2-(thiophen-2-yl)thiazole-5-carboxylic acid derivatives.[1]

Pharmacological Profile & Biological Targets[3][4][5][6][7][8][9]

Protein Kinase Inhibition (Oncology)

This scaffold is a "privileged structure" for kinase inhibition, particularly for CDKs (Cyclin-Dependent Kinases) and Aurora Kinases .

-

Mechanism: The thiazole nitrogen (N3) and the C5-NH group form a donor-acceptor pair that mimics the adenine ring of ATP, allowing the molecule to anchor into the kinase hinge region.

-

Key Interaction: The 2-thiophene group occupies the hydrophobic pocket (Gatekeeper region), providing selectivity over phenyl-substituted analogs due to the smaller Van der Waals radius of sulfur compared to a -CH=CH- bridge.[1]

Antimicrobial & Antifungal Activity

Derivatives of this scaffold, particularly Schiff bases and ureas , exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

-

Target: DNA Gyrase (ATPase domain) and MurA (cell wall synthesis).[1]

-

Synergy: The thiophene-thiazole linkage enhances lipophilicity (LogP), facilitating penetration through the bacterial cell wall.

Structure-Activity Relationship (SAR) Map[1]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence)

Objective: Determine the IC50 of the compound against CDK2/CyclinE.

Reagents:

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

-

Substrate: Histone H1 peptide.

-

Detection: ADP-Glo™ Kinase Assay (Promega).[1]

Protocol:

-

Preparation: Dilute compounds in 100% DMSO to 50x final concentration.

-

Reaction: In a 384-well plate, add 2 µL of compound, 4 µL of Enzyme (CDK2), and 4 µL of Substrate/ATP mix.

-

Incubation: Incubate at Room Temperature (RT) for 60 minutes.

-

Termination: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min at RT.

-

Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] Incubate 30 min.

-

Read: Measure luminescence on a plate reader (e.g., EnVision).

-

Analysis: Plot RLU vs. log[concentration] to derive IC50 using non-linear regression.

Antimicrobial Susceptibility Testing (Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus.

Protocol:

-

Inoculum: Prepare bacterial suspension to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).[1]

-

Plating: Dispense 100 µL of MHB into wells of a 96-well plate.

-

Compound: Add 100 µL of test compound (in DMSO/media) to the first column. Perform serial 2-fold dilutions across the plate.

-

Inoculation: Add 100 µL of diluted bacterial suspension to each well.

-

Controls:

-

Positive Control: Ciprofloxacin.

-

Negative Control: DMSO vehicle only.

-

-

Incubation: 37°C for 18-24 hours.

-

Read: Visual inspection for turbidity or absorbance at 600 nm. MIC is the lowest concentration with no visible growth.

Quantitative Data Summary

| Compound Class | R-Group (Amine) | Target | Activity (IC50 / MIC) | Reference |

| Amide Derivative | 2,6-dichlorobenzamide | Aurora A Kinase | 12 nM (IC50) | [1] |

| Urea Derivative | 3-phenylurea | VEGFR-2 | 45 nM (IC50) | [2] |

| Schiff Base | 4-nitrobenzylidene | S. aureus | 2.5 µg/mL (MIC) | [3] |

| Free Amine | -NH2 | Unstable | N/A | [4] |

References

-

Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 2010.[1] Link

-

Thiazole derivatives as Vascular endothelial growth factor receptor (VEGFR) inhibitors. RSC Advances, 2022. Link

-

Synthesis and Antimicrobial Activity of Some New Thiazole, Thiophene and Pyrazole Derivatives. European Journal of Medicinal Chemistry, 2010. Link

-

Thiazole Ring—A Biologically Active Scaffold. Molecules, 2021. Link[1]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles. RSC Medicinal Chemistry, 2024. Link

Sources

Methodological & Application

Application Note: A Multi-Step Protocol for the Synthesis of 2-(2-(Thiophen-2-yl)thiazol-5-yl)ethanamine Featuring a Key Hantzsch Thiazole Cyclization

Abstract

This application note provides a comprehensive, field-proven guide for the multi-step synthesis of 2-(2-(thiophen-2-yl)thiazol-5-yl)ethanamine, a heterocyclic compound of significant interest to drug discovery and materials science. The thiazole scaffold is a core component in numerous pharmaceutical agents, and this protocol details a robust pathway to a specifically functionalized derivative.[1] The synthetic strategy hinges on the classic Hantzsch thiazole synthesis to construct the central thiophenyl-thiazole core, followed by a logical sequence of functional group manipulations to elaborate the desired ethanamine side chain.[1][2] Each protocol is designed to be self-validating, with explanations for critical experimental choices, detailed characterization data, and a troubleshooting guide to ensure reproducibility for researchers in organic synthesis and medicinal chemistry.

Introduction

The 1,3-thiazole ring is a privileged heterocyclic scaffold due to its prevalence in a wide array of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents. Furthermore, thiophene-containing molecules are themselves vital building blocks in medicinal chemistry and materials science.[3][4][5] The targeted synthesis of molecules incorporating both moieties, such as 2-(2-(thiophen-2-yl)thiazol-5-yl)ethanamine, is therefore of considerable importance.

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and versatile methods for constructing the thiazole ring.[2][6] The reaction typically involves the condensation of an α-haloketone with a thioamide.[1] While direct synthesis of the target molecule in a single Hantzsch step is challenging due to the required functionalized α-haloketone, a more strategic and robust approach involves a multi-step sequence. This guide outlines a validated pathway that first employs the Hantzsch reaction to build the stable aromatic core, followed by a series of well-established transformations to install the ethanamine side chain.

Overall Synthetic Scheme

The synthesis is accomplished via a five-protocol route, beginning with the preparation of a necessary thioamide precursor and culminating in the final primary amine.

Caption: Overall workflow for the synthesis of the target amine.

PART 1: The Hantzsch Reaction - Mechanism and Rationale

The cornerstone of this synthetic route is the Hantzsch thiazole synthesis. This reaction provides an efficient means to construct the C2-N3 and C4-S1 bonds of the thiazole ring.

Mechanism: The reaction proceeds through a well-established multi-step pathway:

-

Nucleophilic Attack (SN2): The synthesis begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone. This is a classic SN2 displacement of the halide.

-

Cyclization: Following the initial S-alkylation, an intramolecular condensation occurs. The nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone moiety to form a five-membered heterocyclic intermediate (a hydroxythiazoline).

-

Dehydration: The final step involves the acid-catalyzed elimination of a water molecule to form the stable, aromatic thiazole ring. The aromaticity of the final product is a significant driving force for the reaction.[6]

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Rationale for Experimental Design:

-

Choice of Thioamide: To install the thiophen-2-yl group at the C2 position of the thiazole, thiophene-2-carbothioamide is the required starting material. The substituent attached to the thiocarbonyl carbon directly translates to the C2-substituent of the final product.

-

Choice of α-Halocarbonyl: Direct installation of the ethanamine side chain via the Hantzsch reaction is synthetically challenging. A more robust strategy is to introduce a functional group that can be elaborated later. Ethyl 3-bromo-2-oxopropanoate is an ideal α-halocarbonyl as it leads to the formation of an ethyl ester at the C5 position. This ester is a versatile handle for subsequent reduction and functionalization.

PART 2: Experimental Protocols

Materials and Equipment

-

Reagents: Thiophene-2-carboxamide, Lawesson's Reagent, Toluene (anhydrous), Diethyl ether (anhydrous), Tetrahydrofuran (THF, anhydrous), Lithium aluminum hydride (LiAlH₄), Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Sodium azide (NaN₃), Dimethylformamide (DMF), Ethyl 3-bromo-2-oxopropanoate, Ethanol, Sodium bicarbonate, Magnesium sulfate, Hydrochloric acid, Deuterated solvents for NMR. All reagents should be of analytical grade or higher.

-

Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon gas line, Schlenk line (for anhydrous reactions), separatory funnel, rotary evaporator, column chromatography setup (silica gel), Thin Layer Chromatography (TLC) plates, UV lamp, standard glassware.

Protocol 1: Synthesis of Thiophene-2-carbothioamide

Causality: This protocol converts a commercially available carboxamide to the required thioamide using Lawesson's reagent, a robust and widely used thionating agent.[5] The reaction is performed in anhydrous toluene under an inert atmosphere to prevent hydrolysis of the reagent.

Safety: Lawesson's reagent is harmful and reacts with water to release flammable and toxic gases.[7][8][9] Handle in a fume hood, wear appropriate PPE (gloves, safety glasses), and use anhydrous solvents.[10]

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add thiophene-2-carboxamide (1 eq.).

-

Reagent Addition: Add anhydrous toluene (approx. 0.1 M concentration relative to the amide) via cannula. Purge the flask with nitrogen for 10 minutes.

-

Add Lawesson's Reagent (0.55 eq.) to the stirring suspension in one portion.

-

Reaction: Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexanes), observing the disappearance of the starting amide spot. The reaction is typically complete within 2-4 hours.

-

Workup: Cool the mixture to room temperature. Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the product as a solid.

Protocol 2: Hantzsch Synthesis of Ethyl 2-(thiophen-2-yl)thiazole-5-carboxylate

Causality: This is the key ring-forming step. The reaction is typically run in a protic solvent like ethanol at reflux to facilitate both the nucleophilic substitution and the subsequent dehydration steps.[1][6]

-

Setup: In a 100 mL round-bottom flask, dissolve thiophene-2-carbothioamide (1.0 eq.) in ethanol.

-

Reagent Addition: Add ethyl 3-bromo-2-oxopropanoate (1.05 eq.) dropwise to the stirring solution at room temperature.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C). The reaction usually proceeds to completion within 3-5 hours. Monitor by TLC until the thioamide is consumed.

-

Workup: After cooling to room temperature, concentrate the reaction mixture using a rotary evaporator.

-

Redissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate (2x) to neutralize any generated HBr, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purification: Purify the crude ester by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to obtain the pure product.

Protocol 3: Reduction to (2-(Thiophen-2-yl)thiazol-5-yl)methanol

Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent required for the complete reduction of the ester to a primary alcohol.[11][12][13] The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water.[14]

Safety: LiAlH₄ is a highly reactive, water-sensitive solid. Handle under an inert atmosphere. The quenching process can generate significant amounts of hydrogen gas; perform in a well-ventilated fume hood away from ignition sources.

-

Setup: In a flame-dried three-neck flask under a nitrogen atmosphere, suspend LiAlH₄ (1.5 eq.) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

-

Reagent Addition: Dissolve the ester from Protocol 2 (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until TLC analysis shows complete consumption of the starting material.

-

Quenching: Cool the reaction back to 0 °C. Quench the reaction very carefully by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to produce a granular precipitate that is easy to filter.

-

Workup: Allow the mixture to warm to room temperature and stir for 1 hour. A white solid should precipitate. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude alcohol, which can be purified by chromatography if necessary.

Protocol 4: Conversion to a Mesylate Intermediate

Causality: The hydroxyl group of the alcohol is a poor leaving group. Converting it to a mesylate creates an excellent leaving group for the subsequent SN2 reaction with the azide nucleophile.[15][16][17][18] Triethylamine is used as a base to neutralize the HCl generated during the reaction.[19]

-

Setup: Dissolve the alcohol from Protocol 3 (1.0 eq.) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere and cool to 0 °C.

-

Reagent Addition: Add triethylamine (TEA, 1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq.).

-

Reaction: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction by TLC.

-

Workup: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The mesylate is often used in the next step without further purification due to potential instability.

Protocol 5: Synthesis of 2-(2-(Thiophen-2-yl)thiazol-5-yl)ethanamine

Causality: This two-step, one-pot protocol first uses sodium azide to displace the mesylate, forming an alkyl azide.[20][21][22] This intermediate is not isolated due to its potentially explosive nature.[23][24] Subsequent reduction with LiAlH₄ cleanly converts the azide to the desired primary amine.[20][25][26]

Safety: Sodium azide is highly toxic and can form explosive heavy metal azides.[23][24][27] Do not use metal spatulas.[23] Low-molecular-weight organic azides can be explosive and should be handled with care and not isolated.[20]

-

Azide Formation: Dissolve the crude mesylate from Protocol 4 (1.0 eq.) in anhydrous DMF. Add sodium azide (NaN₃, 3.0 eq.) and heat the mixture to 60-70 °C for 3-4 hours.

-

Reduction Setup: In a separate flame-dried flask under nitrogen, prepare a suspension of LiAlH₄ (2.0 eq.) in anhydrous THF and cool to 0 °C.

-

Reduction: Cool the DMF reaction mixture to room temperature. Carefully and slowly add the DMF solution containing the azide intermediate dropwise to the stirring LiAlH₄ suspension at 0 °C.

-

After addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Workup & Purification: Cool the reaction to 0 °C and quench using the same Fieser workup procedure described in Protocol 3. Filter through Celite, washing with ethyl acetate. Concentrate the filtrate. The crude amine can be purified by column chromatography on silica gel (using a gradient of methanol in DCM with a small percentage of triethylamine to prevent tailing) or by conversion to its hydrochloride salt and recrystallization.

PART 3: Characterization and Data Analysis

The identity and purity of the key intermediates and the final product should be confirmed using standard analytical techniques.

| Compound | Expected Yield (%) | Physical State | ¹H NMR (δ, ppm) Highlights | MS (m/z) [M+H]⁺ |

| Thiophene-2-carbothioamide | 75-85 | Yellow Solid | ~9.5 (br s, 1H, NH), ~7.8-8.0 (m, 3H, Ar-H, NH) | 144.0 |

| Ethyl 2-(thiophen-2-yl)thiazole-5-carboxylate | 60-75 | Solid | ~8.4 (s, 1H, thiazole-H), ~7.6 (m, 2H, thiophene-H), ~7.2 (m, 1H, thiophene-H), ~4.3 (q, 2H, CH₂), ~1.3 (t, 3H, CH₃) | 254.0 |

| (2-(Thiophen-2-yl)thiazol-5-yl)methanol | 85-95 | Solid | ~7.5 (m, 2H, thiophene-H), ~7.3 (s, 1H, thiazole-H), ~7.1 (m, 1H, thiophene-H), ~4.8 (s, 2H, CH₂OH) | 212.0 |

| 2-(2-(Thiophen-2-yl)thiazol-5-yl)ethanamine | 50-65 (over 2 steps) | Oil / Solid | ~7.5 (m, 2H, thiophene-H), ~7.1 (m, 2H, thiophene-H, thiazole-H), ~3.1 (t, 2H, CH₂), ~2.9 (t, 2H, CH₂) | 211.0 |

| Note: Spectroscopic data are estimates based on structurally similar compounds and may vary depending on the solvent and instrument used.[28][29][30][31] |

PART 4: Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low yield in Protocol 1 (Thionation) | Incomplete reaction; hydrolysis of Lawesson's Reagent. | Ensure anhydrous conditions and inert atmosphere. Increase reaction time or temperature slightly. Check purity of Lawesson's Reagent. |

| Low yield in Protocol 2 (Hantzsch) | Impure starting materials; incorrect stoichiometry. | Purify thioamide before use. Ensure 1:1 stoichiometry, or a slight excess of the more stable/cheaper reagent. Ensure reaction goes to completion by TLC. |

| Incomplete reduction in Protocol 3 or 5 | Insufficient LiAlH₄; reagent deactivation by moisture. | Use a larger excess of LiAlH₄ (e.g., 2.0 eq for ester, 2.5 eq for azide). Ensure all glassware is flame-dried and solvents are rigorously anhydrous. |

| Formation of alkyl chloride in Protocol 4 | Side reaction of MsCl. | Keep the reaction temperature at 0 °C. Use methanesulfonic anhydride as an alternative to MsCl to avoid this side product.[19] |

| Product streaks on silica gel column | Basic nature of the final amine. | Add 0.5-1% triethylamine or ammonia to the chromatography eluent to neutralize acidic sites on the silica gel and improve peak shape. |

Conclusion

This application note details a reliable and scalable multi-step synthesis for 2-(2-(thiophen-2-yl)thiazol-5-yl)ethanamine. By employing a robust Hantzsch cyclization for the core synthesis followed by logical functional group interconversions, this guide provides researchers with a practical pathway to access this valuable heterocyclic building block. The provided rationale, detailed protocols, and troubleshooting advice are intended to facilitate successful and reproducible execution in a research setting.

References

-

Loba Chemie. (2019). LAWESSON'S REAGENT FOR SYNTHESIS MSDS. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Lawesson's Reagent, 99%. [Link]

-

s d fine-chem limited. Lawesson's Reagent - Material Safety Data Sheet (MSDS). [Link]

-

s d fine-chem limited. LAWESSON'S REAGENT MSDS. [Link]

-

Al-Ostath, A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PLoS ONE. [Link]

-

Mignard, M., et al. (1985). Synthesis and antisecretory and antiulcer activities of derivatives and analogues of 2-(2-pyridyl)tetrahydrothiophene-2-carbothioamide. Journal of Medicinal Chemistry. [Link]

-

Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. [Link]

-

ChemTalk. (n.d.). Alcohol Reactions. [Link]

-

LibreTexts Chemistry. (2022). 3.1.7: Reactions of Alcohols. [Link]

-

Chem Help ASAP. (2019). formation of tosylates & mesylates. YouTube. [Link]

-

Ghorab, M. M., et al. (2000). Heterocyclic Synthesis with Thiophene-2-Carboxamide. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

Organic Chemistry Data. (n.d.). Alcohol to Mesylate - Common Conditions. [Link]

-

OpenStax. (2023). 24.6 Synthesis of Amines. Organic Chemistry. [Link]

-

Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]

-

Chem Help ASAP. (2020). primary amine synthesis. YouTube. [Link]

-

Organic Chemistry Data. (n.d.). Ester to Alcohol - Common Conditions. [Link]

-

Hafez, H. N., et al. (2021). Synthesis of New Binary Thiazole-Based Heterocycles and Their Molecular Docking Study as COVID-19 Main Protease (Mpro) Inhibitors. Molecules. [Link]

-

Gomha, S. M., et al. (2018). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Molecules. [Link]

-

Riyadh, S. M., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules. [Link]

-

LibreTexts Chemistry. (2024). 24.6: Synthesis of Amines. [Link]

-

MIT Environmental Health & Safety. (n.d.). Safe Handling of Sodium Azide (SAZ). [Link]

-

Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

-

Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. [Link]

-

LibreTexts Chemistry. (2019). 23.17: 23.5 Synthesis of Amines. [Link]

-

Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]

-

Organic Chemistry. (2019). synthesis of thiazoles. YouTube. [Link]

-

Majumder, A., et al. (2012). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. ISRN Organic Chemistry. [Link]

-

Yale Environmental Health & Safety. (n.d.). Sodium Azide. [Link]

-

Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]

-

Bou-Salah, L., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]

-

LibreTexts Chemistry. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. [Link]

-

University of Toronto. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

-

Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. [Link]

-

ChemTube3D. (n.d.). Hantzsch pyridine synthesis Step 3: Formation of the dihydropyridine. [Link]

-

Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

ResearchGate. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF Dual Inhibitors Endowed with Antiproliferative Activity. [Link]

-

ResearchGate. (2015). Efficient Transformation of Azides to Primary Amines Using the Mild and Easily Accessible CeCl3·7H2O/NaI System. [Link]

-

University of Pittsburgh. (2013). Safe Handling of Azides. [Link]

-

University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. [Link]

-

Khan Academy. (n.d.). Preparation of alcohols using LiAlH4. [Link]

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 5. rroij.com [rroij.com]

- 6. youtube.com [youtube.com]

- 7. lobachemie.com [lobachemie.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. chemicalbull.com [chemicalbull.com]

- 10. Lawesson's Reagent - Safety Data Sheet [chemicalbook.com]

- 11. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. ch.ic.ac.uk [ch.ic.ac.uk]

- 15. jackwestin.com [jackwestin.com]

- 16. Alcohol Reactions | ChemTalk [chemistrytalk.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

- 20. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]

- 21. youtube.com [youtube.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. ehs.wisc.edu [ehs.wisc.edu]

- 24. safety.pitt.edu [safety.pitt.edu]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. researchgate.net [researchgate.net]

- 27. ehs.yale.edu [ehs.yale.edu]

- 28. Synthesis of New Binary Thiazole-Based Heterocycles and Their Molecular Docking Study as COVID-19 Main Protease (Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

Protocol for radioligand binding assay Adenosine A2A receptor

Application Note: Radioligand Binding Assays for the Adenosine A2A Receptor ( R)

Executive Summary & Strategic Rationale

The Adenosine

The Critical Challenge: Endogenous Adenosine

Unlike many other GPCRs,

-

The Solution: The inclusion of Adenosine Deaminase (ADA) is not optional; it is a mandatory component of the assay buffer to degrade endogenous adenosine to inosine (which has negligible affinity for

R).

Experimental Design Philosophy This guide distinguishes between two distinct assay modes:

-

Antagonist Binding ([³H]-ZM241385): Measures the total receptor population (

) regardless of G-protein coupling status. -

Agonist Binding ([³H]-CGS21680): Measures the High-Affinity (G-protein coupled) state. This mode is sensitive to GTP and

levels.

Assay Workflow & Signaling Mechanics

Figure 1: The Optimized Binding Workflow

This workflow emphasizes the critical ADA pretreatment step often missed in standard generic GPCR protocols.

Caption: Step-by-step workflow for A2A radioligand binding. Note the specific insertion of ADA treatment post-wash.

Figure 2: The GTP Shift & G-Protein Coupling

Understanding the "GTP Shift" is essential when validating agonist binding. Agonists bind preferentially to the Receptor-Gprotein (

Caption: Mechanism of the 'GTP Shift'. Agonist affinity drops when GTP uncouples the G-protein, a key validation for agonist-specific binding.

Materials & Reagents

Critical Reagents Table

| Component | Recommended Reagent | Concentration / Role |

| Antagonist Radioligand | [³H]-ZM241385 | |

| Agonist Radioligand | [³H]-CGS21680 | |

| Non-Specific Control | NECA (unlabeled) | 10 µM.[1][2] Displaces all specific binding. |

| Enzyme | Adenosine Deaminase (ADA) | 2–5 U/mL. Degrades endogenous adenosine. |

| Filter Pre-treatment | 0.3% Polyethyleneimine (PEI) | Reduces hydrophobic binding of ZM241385 to filters. |

| Scintillant | MicroScint-20 or equivalent | High efficiency for Tritium ( |

Buffer Formulations

-

Membrane Prep Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA (to inhibit metalloproteases), Protease Inhibitor Cocktail.

-

Assay Buffer (Antagonist): 50 mM Tris-HCl (pH 7.4), 10 mM

, 1 mM EDTA, 2 U/mL ADA . -

Assay Buffer (Agonist): 50 mM Tris-HCl (pH 7.4), 10 mM

(Critical for G-coupling), 2 U/mL ADA . Note: Remove EDTA or keep <1mM for agonist assays as high EDTA chelates the Mg required for the high-affinity state.

Detailed Protocols

Protocol A: Membrane Preparation (The Foundation)

Target: HEK293 or CHO cells stably expressing human

-

Harvest: Detach cells using PBS/EDTA (Avoid Trypsin if possible to preserve extracellular domains). Centrifuge at 500 x g for 5 min.

-

Lysis: Resuspend pellet in ice-cold Membrane Prep Buffer . Homogenize using a Polytron (2 bursts of 10s) or Dounce homogenizer.

-

Wash 1: Centrifuge at 40,000 x g for 20 min at 4°C. Discard supernatant (removes cytosolic adenosine).

-

Wash 2: Resuspend pellet in fresh buffer and repeat centrifugation.

-

Storage: Resuspend final pellet in buffer at ~2-5 mg/mL protein. Aliquot and store at -80°C.

-

Expert Tip: Do not add ADA to the storage aliquots; add it fresh during the assay to ensure enzymatic activity.

-

Protocol B: Saturation Binding ( Determination)

Objective: Determine affinity (

-

Preparation: Pre-soak GF/B or GF/C filters in 0.3% PEI for at least 60 minutes.

-

Plate Setup (96-well format):

-

Incubation: Incubate for 90 minutes at 25°C (Room Temp).

-

Why 90 min? While ZM241385 equilibrates fast (~20 min), 90 minutes ensures equilibrium even at the lowest concentrations.

-

-

Termination: Rapidly filter using a cell harvester. Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl).

-

Counting: Dry filters, add scintillant, and count.

Protocol C: Competition Binding ( Screening)

Objective: Screen compounds for affinity (

-

Fixed Radioligand: Use [³H]-ZM241385 at a concentration equal to its

(approx 0.5 - 1.0 nM). -

Competitors: Add test compounds in serial dilution (e.g.,

M to -

Incubation: 90 minutes at 25°C.

-

Analysis: Convert

to

Data Analysis & Validation

Specific Binding Calculation

-

Acceptance Criteria: Specific binding should be >70% of Total Binding at concentrations near

.

Affinity ( ) & Density ( )

Plot Specific Binding vs. [Radioligand] using non-linear regression (One-site binding hyperbola).

Inhibition Constant ( )

For competition assays, use the Cheng-Prusoff correction:

- = Concentration of radioligand used.[2][3][4]

- = Dissociation constant of the radioligand (determined in Protocol B).

Reference Values (Validation Check)

| Parameter | [³H]-ZM241385 (Antagonist) | [³H]-CGS21680 (Agonist) |

| 0.5 – 1.5 nM | 6.0 – 15.0 nM | |

| Hill Slope | ~1.0 (Classical binding) | ~1.0 (Mg present); <1.0 (GTP present) |

| GTP Shift | None (Insensitive) | Large shift (Affinity decreases with GTP) |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Non-Specific Binding | Hydrophobic ligand sticking to filters. | Ensure filters are soaked in 0.3% PEI . Use GF/B filters.[1] |

| Low Signal / No Binding | Endogenous Adenosine interference. | Fresh ADA is required. Ensure ADA is not expired. |

| Agonist Affinity too Low | G-protein uncoupling. | Ensure 10 mM |

| Ligand Depletion | Receptor concentration too high. | Ensure <10% of total radioligand is bound. Dilute membrane protein (try 2-5 µ g/well ). |

References

-

IUPHAR/BPS Guide to Pharmacology. Adenosine A2A Receptor.[5] Accessed 2023.[5] Link

-

Varani, K., et al. (2011). A2A adenosine receptor ligand binding and signalling is allosterically modulated by adenosine deaminase.[6][7] Biochemical Journal.[6][7] Link

-

Uustare, A., et al. (2005). Kinetic and functional properties of [3H]ZM241385, a high affinity antagonist for adenosine A2A receptors.[8] Life Sciences.[8] Link

-

Fredholm, B. B., et al. (2011). International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and classification of adenosine receptors. Pharmacological Reviews. Link

-

Revvity (PerkinElmer). Human Adenosine A2A Receptor Binding Protocol.Link

Sources

- 1. researchmgt.monash.edu [researchmgt.monash.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ZM241385 is an antagonist of the facilitatory responses produced by the A2A adenosine receptor agonists CGS21680 and HENECA in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ZM241385 is an antagonist of the facilitatory responses produced by the A2A adenosine receptor agonists CGS21680 and HENECA in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A2A adenosine receptor ligand binding and signalling is allosterically modulated by adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. resources.revvity.com [resources.revvity.com]

Application Notes and Protocols for the Synthesis of 2-(Thiophen-2-yl)ethanamine and its Intermediates

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the preparation of 2-(thiophen-2-yl)ethanamine, a critical intermediate in the synthesis of numerous pharmaceutical agents. This document details multiple synthetic pathways, offering in-depth, step-by-step protocols for the preparation of key intermediates such as 2-(thiophen-2-yl)ethanol and 2-thiopheneacetonitrile. The guide emphasizes the underlying chemical principles, practical considerations for reaction setup, and purification strategies to ensure high yield and purity.

Introduction: The Significance of 2-(Thiophen-2-yl)ethanamine

2-(Thiophen-2-yl)ethanamine is a vital molecular building block in medicinal chemistry. Its thiophene core is a recognized pharmacophore, and the ethylamine side chain provides a reactive handle for the construction of more complex molecules. Notably, it serves as a key intermediate in the synthesis of anti-thrombotic drugs such as Ticlopidine, Clopidogrel, and Prasugrel, which are crucial in the management of cardiovascular diseases.[1][2][3] The robust and efficient synthesis of this intermediate is therefore of paramount importance for the pharmaceutical industry.

This guide explores several prevalent and effective synthetic routes, providing detailed protocols to empower researchers to select and execute the most suitable method based on their laboratory capabilities, scale, and specific research goals.

Strategic Overview of Synthetic Pathways

The synthesis of 2-(thiophen-2-yl)ethanamine can be approached from several different starting materials. The choice of route often depends on the availability of precursors, safety considerations, and desired scale of production. The three primary strategies detailed in this guide are:

-

Route A: From 2-(Thiophen-2-yl)ethanol: This pathway involves the synthesis of the alcohol intermediate, followed by its conversion to the amine.

-

Route B: From 2-Thiopheneacetonitrile: This common route relies on the reduction of a nitrile intermediate.

-

Route C: Direct Amination Strategies: This section explores methods for the direct introduction of the amino group.

Figure 1: Overview of primary synthetic routes to 2-(thiophen-2-yl)ethanamine.

Route A: Synthesis via 2-(Thiophen-2-yl)ethanol Intermediate

This route is a robust and scalable method that proceeds in two main stages: the formation of 2-(thiophen-2-yl)ethanol and its subsequent conversion to the target amine.

Protocol: Preparation of 2-(Thiophen-2-yl)ethanol via Grignard Reaction

This protocol involves the formation of a Grignard reagent from 2-bromothiophene, which then reacts with ethylene oxide to yield the desired alcohol.[4][5]

Materials:

-

2-Bromothiophene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethylene oxide

-

Dilute sulfuric acid

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous sodium sulfate

Equipment:

-

Three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried three-necked flask under a nitrogen atmosphere, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, prepare a solution of 2-bromothiophene in anhydrous diethyl ether.

-

Add a small portion of the 2-bromothiophene solution to the magnesium turnings and stir. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy.

-

Once the reaction has started, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Ethylene Oxide:

-

Cool the Grignard reagent solution to 0-10 °C using an ice bath.

-

Slowly bubble ethylene oxide gas through the solution or add a pre-cooled solution of ethylene oxide in anhydrous diethyl ether dropwise. Caution: Ethylene oxide is a toxic and flammable gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by adding saturated ammonium chloride solution.

-

Acidify the mixture to a pH < 1 with dilute sulfuric acid.[5]

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure 2-(thiophen-2-yl)ethanol.

-

| Parameter | Value | Reference |

| Boiling Point | 108-110 °C / 1.73 Kpa | [5] |

| Density | 1.15 g/cm³ at 25 °C | |

| Appearance | Liquid |

Conversion of 2-(Thiophen-2-yl)ethanol to 2-(Thiophen-2-yl)ethanamine

There are several methods to convert the alcohol to the amine. Two common and effective methods are the Mitsunobu reaction followed by hydrolysis, and conversion to a sulfonate ester followed by ammonolysis.

The Mitsunobu reaction allows for the conversion of a primary alcohol to a primary amine with inversion of configuration, although for an achiral center like in 2-(thiophen-2-yl)ethanol, this is not a concern.[6][7][8] The reaction typically proceeds via a phthalimide intermediate, which is then cleaved to release the primary amine (Gabriel Synthesis).[9][10][11]

Materials:

-

2-(Thiophen-2-yl)ethanol

-

Triphenylphosphine (PPh₃)

-

Phthalimide

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrazine hydrate

-